molecular formula C30H26N6O B10954166 (8E)-8-benzylidene-2-(1,3-dimethyl-1H-pyrazol-5-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

(8E)-8-benzylidene-2-(1,3-dimethyl-1H-pyrazol-5-yl)-12-phenyl-8,10,11,12-tetrahydro-9H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10954166
M. Wt: 486.6 g/mol
InChI Key: IUKFZTGAEXLMPS-OQKWZONESA-N
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Description

2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound is characterized by its intricate structure, which includes multiple fused rings and various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple steps, each requiring specific reagents and conditions The synthetic route typically starts with the preparation of the pyrazole ring, followed by the construction of the chromeno and triazolo ringsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is essential for the survival of the Leishmania parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and leading to the death of the parasite.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, 2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-12-PHENYL-8-[(E)-1-PHENYLMETHYLIDENE]-8,10,11,12-TETRAHYDRO-9H-CHROMENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique combination of fused rings and functional groups. Similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C30H26N6O

Molecular Weight

486.6 g/mol

IUPAC Name

(4E)-4-benzylidene-13-(2,5-dimethylpyrazol-3-yl)-9-phenyl-2-oxa-12,14,15,17-tetrazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),11,13,16-pentaene

InChI

InChI=1S/C30H26N6O/c1-19-16-24(35(2)33-19)28-32-29-26-25(21-12-7-4-8-13-21)23-15-9-14-22(17-20-10-5-3-6-11-20)27(23)37-30(26)31-18-36(29)34-28/h3-8,10-13,16-18,25H,9,14-15H2,1-2H3/b22-17+

InChI Key

IUKFZTGAEXLMPS-OQKWZONESA-N

Isomeric SMILES

CC1=NN(C(=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)/C(=C/C6=CC=CC=C6)/CCC5)C7=CC=CC=C7)C

Canonical SMILES

CC1=NN(C(=C1)C2=NN3C=NC4=C(C3=N2)C(C5=C(O4)C(=CC6=CC=CC=C6)CCC5)C7=CC=CC=C7)C

Origin of Product

United States

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